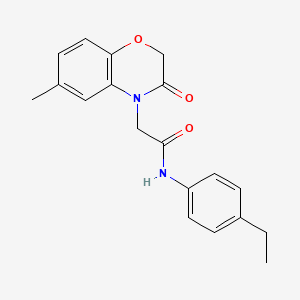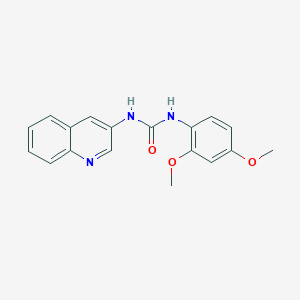
1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Vue d'ensemble
Description
1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, commonly known as DMPI, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. DMPI is a heterocyclic compound that contains both pyrimidine and indazole rings. This molecule has been studied extensively for its biological activities and therapeutic potential.
Mécanisme D'action
DMPI exerts its biological activities through different mechanisms. In cancer cells, DMPI induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In neuroprotection, DMPI reduces oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In anti-inflammatory therapy, DMPI reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
DMPI has been shown to have different biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, DMPI inhibits cell proliferation, induces apoptosis, and reduces invasiveness and metastasis. In neurons, DMPI protects against oxidative stress-induced damage, reduces neuroinflammation, and promotes neuronal survival and regeneration. In immune cells, DMPI reduces the production of pro-inflammatory cytokines and chemokines, and inhibits immune cell activation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
DMPI has several advantages for lab experiments, including its small size, stability, and solubility in different solvents. DMPI can be easily synthesized using different methods, and its biological activities can be easily tested using different assays. However, DMPI also has some limitations, including its potential toxicity and side effects, and the need for further optimization and validation of its therapeutic potential.
Orientations Futures
There are several future directions for DMPI research, including the optimization of its chemical structure and biological activities, the identification of its molecular targets and pathways, and the evaluation of its pharmacokinetics and pharmacodynamics. DMPI can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Furthermore, DMPI can be used in combination with other drugs or therapies to enhance their therapeutic effects and reduce their side effects.
Applications De Recherche Scientifique
DMPI has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DMPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, DMPI has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. In anti-inflammatory therapy, DMPI has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-8-7-9(2)16-14(15-8)18-11-5-4-6-12(19)13(11)10(3)17-18/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTWESZYOZMHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)


![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)

![2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)
![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)
![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4441875.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4441877.png)

![4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4441891.png)